Lipophilicity Shift vs. 5-Position Isomer Impacts Membrane Permeability
The 4-substituted derivative displays a measurable shift in lipophilicity, with an XLogP3-AA value of 0.9, compared to its 5-substituted regioisomer, which has an XLogP of 1.2 [1]. This difference in hydrophobicity is critical for early-stage drug design, where even minor changes can affect solubility and permeability.
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | 5-(Piperazin-1-yl)thiophene-2-carbaldehyde: XLogP = 1.2 |
| Quantified Difference | ΔXLogP = 0.3 (Comparator is 33% more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem) and as reported on chem960.com |
Why This Matters
A lower XLogP suggests superior aqueous solubility for the 4-isomer, a key advantage for in vitro assays and fragment-based screening, directly guiding procurement for solubility-focused projects.
- [1] PubChem. (2024). 4-(Piperazin-1-yl)thiophene-2-carbaldehyde. CID 82375799. National Center for Biotechnology Information. View Source
